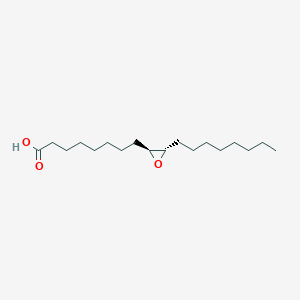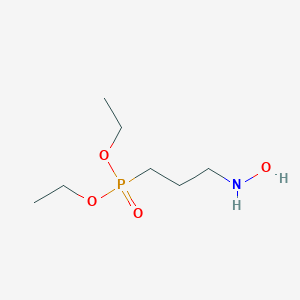
Hydrazinacetat
Übersicht
Beschreibung
Hydrazine acetate (H2N-CO2CH3) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of uses in the laboratory setting. Hydrazine acetate is a colorless, odorless, and highly reactive compound that is soluble in water and organic solvents. Hydrazine acetate is widely used in organic synthesis, as a reagent for the oxidation of alcohols, and for the selective cleavage of esters. It is also used in the preparation of a variety of compounds such as nitriles and amines.
Wissenschaftliche Forschungsanwendungen
Synthese von NiTe- und NiTe2-Nanostäbchen
Hydrazinacetat spielt eine entscheidende Rolle bei der hydrothermalen Synthese von Nickeltellurid (NiTe) und Ditellurid (NiTe2)-Nanostäbchen. Es dient als Lösungsmittel, Reduktionsmittel und strukturleitendes Agens. Diese Nanostäbchen haben potenzielle Anwendungen in der Thermoelektrik, Piezoelektrik, Photodetektoren, Batterien, Superkondensatoren, Sensoren, Elektrokatalysatoren und Photokatalysatoren .
Baustein der organischen Synthese
In der organischen Synthese wird this compound als Baustein zur Herstellung verschiedener organischer Derivate verwendet. Es wird insbesondere für die Spaltung von glykosidischen Estern und die anomere Denitrierung von Kohlenhydraten verwendet .
Synthese von Acylhydraziden
This compound ist an der Synthese von Acylhydraziden aus Aldehyden beteiligt. Acylhydrazide sind vielseitige Gerüste, die zur Konstruktion von bioaktiven Molekülen wie Hydroxamsäuren und makrocyclischen Enaminen verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Hydrazine acetate is an acetate salt of hydrazine . It is primarily used as a reagent in organic synthesis, where it interacts with various organic compounds to form hydrazones . These hydrazones can be further converted to the corresponding alkane by reaction with base and heat .
Mode of Action
The mode of action of hydrazine acetate involves the formation of hydrazones through a reaction with aldehydes or ketones . This process is known as the Wolff-Kishner reduction . The reaction involves the nucleophilic addition of hydrazine to the carbonyl group of the aldehyde or ketone, forming a hydrazone . This hydrazone can then be reduced to an alkane under basic conditions and heat .
Biochemical Pathways
The biochemical pathways affected by hydrazine acetate are primarily related to the conversion of aldehydes and ketones to alkanes . This process can impact various biochemical pathways, particularly those involving the metabolism of these compounds. The specific pathways affected can vary depending on the exact nature of the aldehyde or ketone involved .
Pharmacokinetics
It’s worth noting that hydrazine, a related compound, undergoes extensive first-pass metabolism, with a mean fractional availability of about 030 to 035 for slow acetylators and 010 to 016 for rapid acetylators . This suggests that the bioavailability of hydrazine acetate may also be influenced by similar factors.
Result of Action
The primary result of the action of hydrazine acetate is the conversion of aldehydes and ketones to alkanes . This can have various effects at the molecular and cellular level, depending on the specific compounds involved and the context in which the reaction occurs. For example, in organic synthesis, this can lead to the formation of various organic derivatives .
Action Environment
Environmental factors can influence the action of hydrazine acetate. For example, the reaction of hydrazine with aldehydes or ketones to form hydrazones is influenced by factors such as temperature and pH . Additionally, the stability of hydrazine acetate may be affected by factors such as light, heat, and moisture . Furthermore, the presence of other chemicals in the environment can also influence the action and efficacy of hydrazine acetate .
Eigenschaften
IUPAC Name |
acetic acid;hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
| Record name | Hydrazinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7335-65-1, 13255-48-6 | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazinium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrazine Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hydrazine acetate selectively cleaves specific protecting groups while leaving others intact. For instance, it efficiently removes phenolic acetates without affecting sensitive monolignol ester conjugates, which is crucial for synthesizing monolignol conjugates for lignin research. [] Similarly, it selectively removes the nitrophthalimidobutyric (NPB) group, a novel colorimetric hydroxyl protecting group, in both solid-phase and fluorous-phase synthesis of oligosaccharides. [] Additionally, it can distinguish between acetyl groups at different positions in peracetylated glycals, exhibiting remarkable selectivity for deacetylation at the -4 position. []
A: Hydrazine acetate serves as a mild and effective reagent for the selective removal of nitrate groups from the anomeric position of carbohydrates. [, ] This selectivity is particularly valuable for synthesizing specific carbohydrate derivatives.
A: Hydrazine acetate effectively regenerates lysine from Nε-formyllysine under mild aqueous conditions. This reaction is instrumental in peptide synthesis, as demonstrated by its successful application in the synthesis of α-melanocyte-stimulating hormone (MSH). [, ]
A: Yes, hydrazine acetate reacts with 2,4,6-tris(trinitromethyl)-1,3,5-triazine, leading to the substitution of trinitromethyl groups and yielding monoazido and diazido derivatives. Interestingly, reacting the same triazine with hydrazine acetate in the presence of trifluoroacetic acid produces 1-acetyl-2,2-bis[4,6-bis(trinitromethyl)-1,3,5-triazin-2-yl]hydrazine, highlighting the influence of reaction conditions on product formation. []
ANone: Hydrazine acetate is an ionic salt composed of the hydrazinium cation (N2H5+) and the acetate anion (CH3COO-). It has a molecular formula of C2H7N2O2 and a molecular weight of 91.09 g/mol. Spectroscopic data, such as IR and NMR, can provide further structural insights.
A: Yes, the pre-activation based chemoselective one-pot glycosylation methodology, employing hydrazine acetate for deprotection, has been successfully utilized in the synthesis of LewisX and dimeric LewisX oligosaccharides. This method allows for the rapid assembly of complex glycans with high yields and excellent regio- and stereo-selectivities. []
ANone: Hydrazine acetate is known to be hygroscopic and should be stored under inert conditions to prevent degradation. Furthermore, hydrazine and its derivatives, including hydrazine acetate, are considered toxic and potentially carcinogenic. Therefore, appropriate safety measures and handling procedures should be followed when working with this compound.
A: While predominantly employed in organic synthesis, hydrazine acetate has shown potential in materials science. For example, it was used in the synthesis of a glycopolymer self-assembly system for the delivery of the gold-based drug auranofin. [] This highlights its versatility and potential applications beyond traditional organic chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)


![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)







![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
